4'-Bromopropiophenone: A Comprehensive Technical Guide for Researchers
4'-Bromopropiophenone: A Comprehensive Technical Guide for Researchers
CAS Number: 10342-83-3
This technical guide provides an in-depth overview of 4'-Bromopropiophenone, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
4'-Bromopropiophenone is a halogenated ketone that serves as a versatile building block in organic chemistry.[1] It appears as a white to off-white crystalline solid.[1]
Table 1: Physicochemical Properties of 4'-Bromopropiophenone
| Property | Value | Reference |
| CAS Number | 10342-83-3 | [2] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 45-47 °C | [2] |
| Boiling Point | 138-140 °C at 14 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Density | 1.386 g/cm³ (estimate) | [1] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. Low solubility in polar solvents like water; more soluble in non-polar or weakly polar solvents. | [3] |
Spectroscopic Data
The structural characterization of 4'-Bromopropiophenone is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data References for 4'-Bromopropiophenone
| Technique | Database/Reference |
| ¹H NMR | SpectraBase, PubChem |
| ¹³C NMR | Guidechem |
| Mass Spectrometry (GC-MS) | SpectraBase, PubChem |
| Infrared (IR) Spectroscopy | ChemicalBook, PubChem |
| Raman Spectroscopy | PubChem |
Synthesis of 4'-Bromopropiophenone
The primary method for synthesizing 4'-Bromopropiophenone is through the Friedel-Crafts acylation of bromobenzene (B47551).[4]
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 4'-Bromopropiophenone from bromobenzene and propionyl chloride using a Lewis acid catalyst.
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromobenzene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add propionyl chloride dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and add dilute hydrochloric acid to quench the reaction.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4'-Bromopropiophenone by recrystallization or column chromatography.
Applications in Drug Development and Organic Synthesis
4'-Bromopropiophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Synthesis of 2-Aminothiazole (B372263) Derivatives
4'-Bromopropiophenone is a key starting material for the synthesis of substituted 2-aminothiazoles, which are investigated as potential inhibitors of neuronal degeneration in Alzheimer's disease.[3] The Hantzsch thiazole (B1198619) synthesis is a common method employed for this transformation.[5]
This protocol outlines the synthesis of a 2-aminothiazole derivative from 4'-Bromopropiophenone and thiourea (B124793).
Materials:
-
4'-Bromopropiophenone
-
Thiourea
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
Dissolve 4'-Bromopropiophenone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Synthesis of Pyrazole (B372694) Derivatives
4'-Bromopropiophenone can be used to synthesize novel 5-substituted pyrazole derivatives.[3] These compounds have shown potential as potent CB1 antagonists, which are of interest as therapeutic agents for obesity.[3]
A general protocol involves the condensation of a 1,3-dicarbonyl compound (which can be derived from 4'-Bromopropiophenone) with a hydrazine (B178648) derivative.
Materials:
-
A 1,3-dicarbonyl derivative of 4'-Bromopropiophenone
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki Cross-Coupling Reactions
The bromo-substituent on the aromatic ring of 4'-Bromopropiophenone makes it an excellent substrate for Suzuki cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of more complex molecules. The reaction typically involves a palladium catalyst, a base, and an organoboron compound.[6][7]
Safety and Handling
4'-Bromopropiophenone is considered hazardous and should be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P363 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling and Storage:
-
Handle in a well-ventilated area.[2]
-
Wear suitable protective clothing, including gloves and safety goggles.[2][8]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
In case of exposure, follow standard first-aid measures and seek medical attention.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
References
- 1. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]
- 4. studymoose.com [studymoose.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
